molecular formula C7H4F12O B1621865 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol CAS No. 25065-50-3

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol

Cat. No.: B1621865
CAS No.: 25065-50-3
M. Wt: 332.09 g/mol
InChI Key: PCGUNVYNJIFBQT-UHFFFAOYSA-N
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Description

“2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol” is a chemical compound with the molecular formula C7H4F12O and a molecular weight of 332.09 . It is also known by its CAS number 25065-50-3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentan-1-ol backbone with two trifluoromethyl groups and six fluorine atoms attached . The exact 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 139.6±35.0 °C and a density of 1.6 g/cm3 . It also has a predicted pKa value of 12.52±0.10 .

Scientific Research Applications

Synthesis and Characterization of Fluorine-Containing Compounds

A highly fluorinated monomer, indicative of the chemical family to which "2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol" belongs, was synthesized and characterized, showing potential applications in the development of materials with low dielectric properties and high thermal stability. These materials are valuable in electronics and aerospace for their hydrophobicity, chemical resistance, and unique thermal properties (Fitch et al., 2003).

Enhancement of Thermal and Mechanical Properties

The incorporation of fluorinated compounds into polyimides has been shown to enhance thermal, mechanical, and chemical properties. This suggests that "this compound" could serve as an effective additive in the creation of high-performance materials suitable for advanced engineering applications, where enhanced material properties are critical (Thompson et al., 2002).

Molecular Design for Energetic Materials

In the realm of energetic materials, the design and property prediction of compounds containing difluoroamino groups, akin to the structural elements of "this compound," have been explored. These compounds exhibit promising characteristics as energetic plasticizers, potentially improving the energy properties and operational temperature range of energetic compositions, which is essential for military and aerospace applications (Wang et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O/c8-2(3(9,1-20)5(11,12)13)4(10,6(14,15)16)7(17,18)19/h2,20H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGUNVYNJIFBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382149
Record name 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25065-50-3
Record name 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Reactant of Route 2
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Reactant of Route 3
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Reactant of Route 4
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Reactant of Route 5
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Reactant of Route 6
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol

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